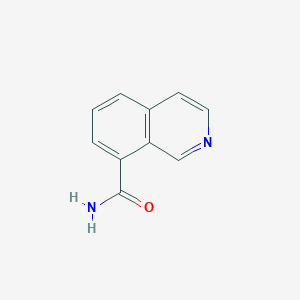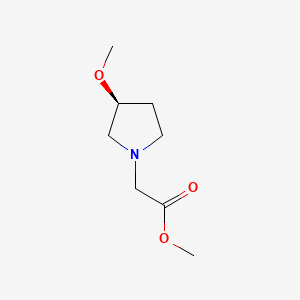
(S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate is a chiral compound featuring a pyrrolidine ring substituted with a methoxy group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification, where the carboxylic acid derivative of the pyrrolidine ring is reacted with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
(S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to distinct biological effects. The methoxy group and ester functionality play crucial roles in its reactivity and interaction with biological systems .
類似化合物との比較
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Shares the pyrrolidine ring structure but differs in the substitution pattern.
Uniqueness: (S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
methyl 2-[(3S)-3-methoxypyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-4-9(5-7)6-8(10)12-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
IZPDPSNXRGXNKQ-ZETCQYMHSA-N |
異性体SMILES |
CO[C@H]1CCN(C1)CC(=O)OC |
正規SMILES |
COC1CCN(C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
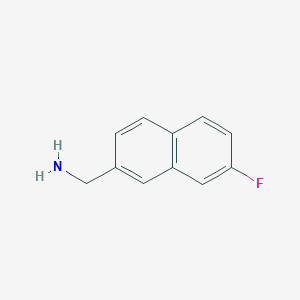
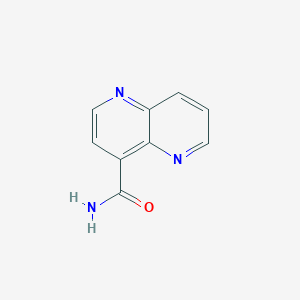
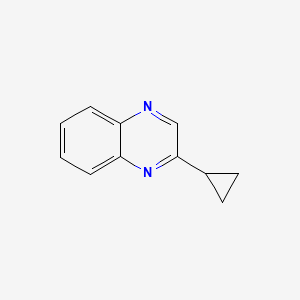
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
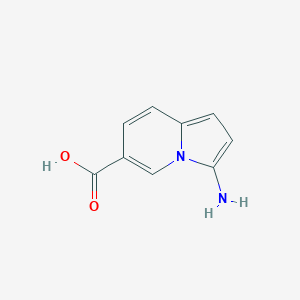
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
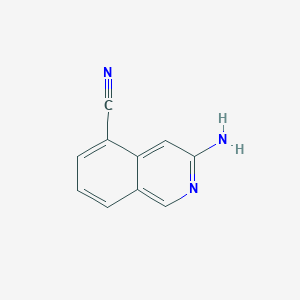
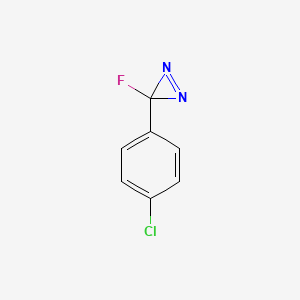
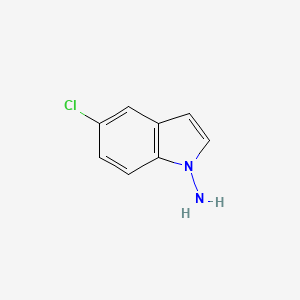

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
